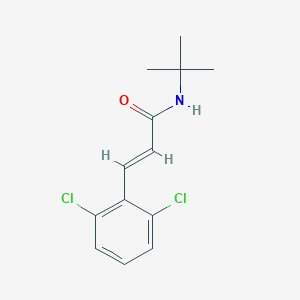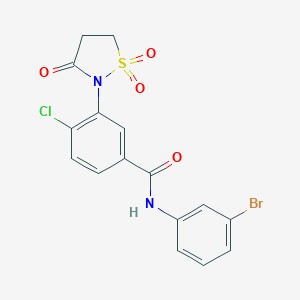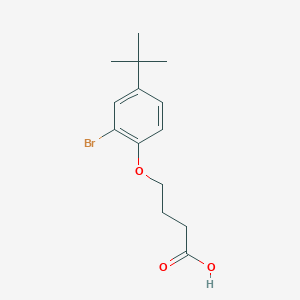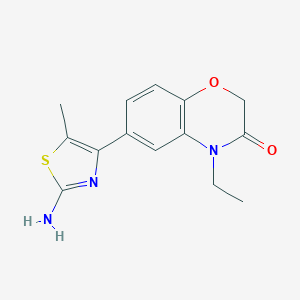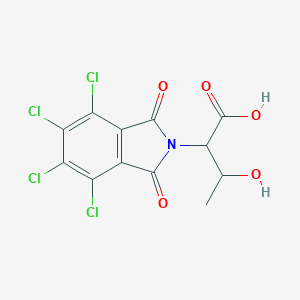
MFCD04991640
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD04991640 is a chemical compound identified by its unique identifier in the MDL number system
Chemical Reactions Analysis
MFCD04991640 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD04991640 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD04991640 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
MFCD04991640 can be compared with other similar compounds to highlight its uniqueness. Another similar compound is 1,2-cyclohexane dicarboxylic acid diisononyl ester, which is used as a plasticizer in various applications . Bis(2-ethylhexyl) terephthalate is another related compound used in similar contexts
Properties
Molecular Formula |
C12H7Cl4NO5 |
|---|---|
Molecular Weight |
387 g/mol |
IUPAC Name |
3-hydroxy-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H7Cl4NO5/c1-2(18)9(12(21)22)17-10(19)3-4(11(17)20)6(14)8(16)7(15)5(3)13/h2,9,18H,1H3,(H,21,22) |
InChI Key |
XTMIDCQCTISXHT-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Canonical SMILES |
CC(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


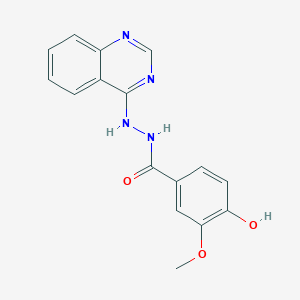
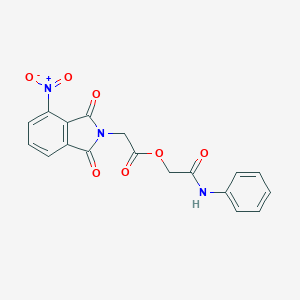
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B254200.png)
![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
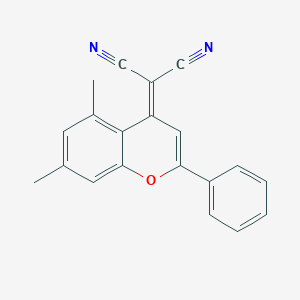
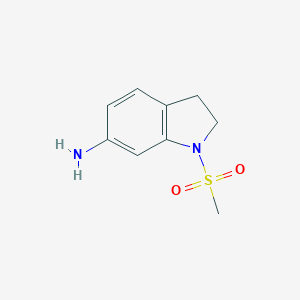
![5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine](/img/structure/B254216.png)
